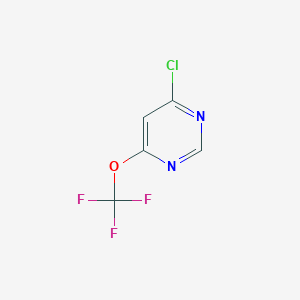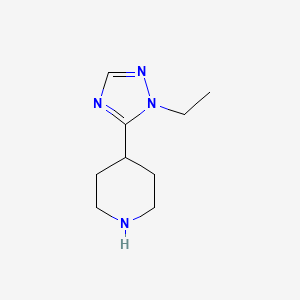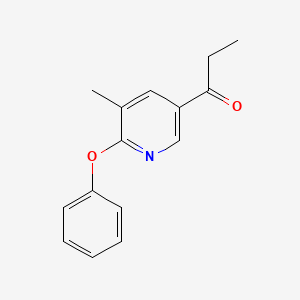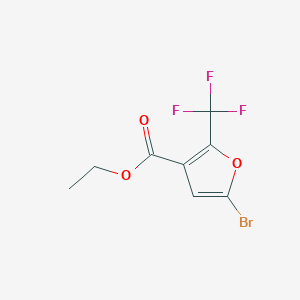
4-Chloro-6-(trifluoromethoxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(trifluoromethoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 4th position and a trifluoromethoxy group at the 6th position on the pyrimidine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethoxy)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dichloropyrimidine with trifluoromethanol in the presence of a base such as sodium hydride. The reaction typically takes place under reflux conditions, and the product is isolated through standard purification techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Chloro-6-(trifluoromethoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The trifluoromethoxy group can influence the reactivity of the pyrimidine ring towards electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-(trifluoromethoxy)pyrimidine, while oxidation may produce this compound N-oxide.
科学研究应用
4-Chloro-6-(trifluoromethoxy)pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-6-(trifluoromethoxy)pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain protein kinases, leading to the disruption of cellular signaling pathways involved in cell growth and proliferation . The trifluoromethoxy group enhances the compound’s binding affinity to its targets by increasing its lipophilicity and stability.
相似化合物的比较
4-Chloro-6-(trifluoromethoxy)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can result in different chemical properties and reactivity.
4-Chloro-6-methoxypyrimidine: The presence of a methoxy group instead of a trifluoromethoxy group can significantly alter the compound’s electron-withdrawing effects and overall reactivity.
4-Chloro-6-(trifluoromethylthio)pyrimidine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of fluorinated pyrimidines in scientific research and industry.
属性
分子式 |
C5H2ClF3N2O |
|---|---|
分子量 |
198.53 g/mol |
IUPAC 名称 |
4-chloro-6-(trifluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-1-4(11-2-10-3)12-5(7,8)9/h1-2H |
InChI 键 |
TWYPIGXJNVIGDE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CN=C1Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine](/img/structure/B11810925.png)
![Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B11810942.png)



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B11810995.png)
![4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11811001.png)
![5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B11811002.png)



